N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-PENTANAMIDOBENZAMIDE
Overview
Description
N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-PENTANAMIDOBENZAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-PENTANAMIDOBENZAMIDE typically involves multiple steps. One common method involves the reaction of 4-amino-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide with sulfonyl chlorides in dry pyridine. The reaction mixture is stirred for several hours at room temperature, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-PENTANAMIDOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-PENTANAMIDOBENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique properties make it useful in developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-PENTANAMIDOBENZAMIDE involves its interaction with specific molecular targets. It can bind to DNA, altering its replication and transcription processes, which can inhibit the growth of cancer cells . The compound also interferes with angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)hexanamide
- N-{4-[(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)sulfamoyl]phenyl}acetamide
Uniqueness
N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4-PENTANAMIDOBENZAMIDE stands out due to its specific structural features, such as the presence of both sulfonamide and amide groups, which contribute to its unique chemical reactivity and biological activity. Its ability to inhibit angiogenesis and interact with DNA makes it a promising candidate for anticancer research.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(pentanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-3-4-5-21(29)26-18-8-6-17(7-9-18)22(30)27-19-10-12-20(13-11-19)33(31,32)28-23-24-15-14-16(2)25-23/h6-15H,3-5H2,1-2H3,(H,26,29)(H,27,30)(H,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWXUONGVUWURD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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